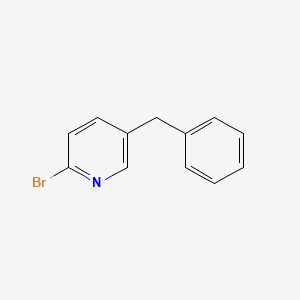

5-Benzyl-2-bromopyridine

Description

5-Benzyl-2-bromopyridine (CAS: 1391737-98-6) is a brominated pyridine derivative with the molecular formula C₁₂H₁₀BrN and a molecular weight of 248.12 g/mol. It exists as a white to yellow solid and is cataloged under identifiers such as PubChem CID 129980884 and MDL MFCD22394197 . The benzyl group at position 5 and bromine at position 2 confer distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura.

Properties

IUPAC Name |

5-benzyl-2-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTLXDMSDACHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromopyridine typically involves the bromination of 5-benzylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 5-Benzyl-2-bromopyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency. The choice of reagents and solvents is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Benzyl-2-bromopyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with various boronic acids or alkenes.

Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Heck Reaction: Palladium catalysts, alkenes, and bases like triethylamine in solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

Substituted Pyridines: Products with various functional groups replacing the bromine atom.

Biaryl Compounds: Products formed from cross-coupling reactions with boronic acids.

Scientific Research Applications

Medicinal Chemistry Applications

5-Benzyl-2-bromopyridine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for functionalization that can lead to the development of new drugs with enhanced efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from 5-benzyl-2-bromopyridine. For instance, derivatives based on the indolin-2-one scaffold, which includes 5-benzyl-2-bromopyridine as a precursor, have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines. The anti-proliferative effects were assessed using median growth inhibitory concentration (IC50) values, demonstrating significant activity compared to standard chemotherapeutic agents like doxorubicin .

Synthetic Methodologies

The compound is frequently utilized in synthetic methodologies due to its reactivity and ability to undergo various transformations.

Aza-Semipinacol Rearrangement

One notable reaction involving 5-benzyl-2-bromopyridine is the aza-semipinacol rearrangement, which allows for the transfer of a benzyl group within the molecule. This rearrangement has been used to synthesize functionalized indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones, which are of interest due to their pharmacological activities . The mechanism involves electrophilic substitution reactions that yield products with quaternary stereogenic centers, enhancing their potential as drug candidates.

In Vitro Studies

In vitro studies have demonstrated that derivatives of 5-benzyl-2-bromopyridine exhibit various biological activities beyond anticancer effects. For example, compounds derived from this scaffold have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes, including those related to cancer and inflammation .

Case Study: Synthesis of Functionalized Derivatives

A recent study successfully synthesized several functionalized derivatives of 5-benzyl-2-bromopyridine through novel synthetic pathways involving NBS (N-Bromosuccinimide) and NIS (N-Iodosuccinimide). These derivatives were characterized using NMR spectroscopy and showed potential for further functionalization, making them suitable candidates for drug development .

Mechanism of Action

The mechanism of action of 5-Benzyl-2-bromopyridine largely depends on the specific reactions it undergoes. In cross-coupling reactions, the bromine atom is typically replaced by a carbon-carbon bond formation through palladium-catalyzed processes. The benzyl group can participate in various transformations, influencing the reactivity and stability of the resulting compounds .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The reactivity and applications of bromopyridines depend on substituent positions, electronic effects, and steric bulk. Below is a detailed comparison with similar compounds:

Table 1: Key Properties of 5-Benzyl-2-bromopyridine and Analogs

Biological Activity

5-Benzyl-2-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of 5-Benzyl-2-bromopyridine, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHBrN

- Molecular Weight : 248.12 g/mol

- CAS Number : 1391737-98-6

Anticancer Properties

Recent studies have shown that 5-Benzyl-2-bromopyridine exhibits promising anticancer properties. It has been assessed against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

In Vitro Studies

-

Cell Proliferation Inhibition :

Concentration (µM) Viable Cells (%) at 48h Viable Cells (%) at 72h 5 58.48 43.89 10 45.22 23.88 20 21.24 15.05 - Cell Cycle Analysis :

The biological activity of 5-Benzyl-2-bromopyridine may be attributed to its ability to interact with specific molecular targets involved in cancer progression:

- Matrix Metalloproteinases (MMPs) :

-

Apoptotic Pathways :

- The compound appears to activate apoptotic pathways, leading to increased cell death in cancerous cells while sparing normal cells.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various derivatives of bromopyridine compounds, including 5-Benzyl-2-bromopyridine, against MCF-7 and A-549 cell lines. Results indicated that compounds with bromine substitutions showed enhanced antiproliferative effects compared to their unsubstituted counterparts .

Case Study 2: Synthesis and Biological Evaluation

In another study focusing on the synthesis of indolin derivatives from bromopyridines, it was found that modifications at the benzyl position significantly influenced biological activity, suggesting a structure-activity relationship that could be exploited for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.